3-(4-ethoxyphenyl)prop-2-en-1-amine
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Overview
Description
3-(4-Ethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO It features a phenyl ring substituted with an ethoxy group and a propenylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method to synthesize 3-(4-ethoxyphenyl)prop-2-en-1-amine involves an aldol condensation reaction between 4-ethoxybenzaldehyde and an appropriate amine precursor. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to facilitate the formation of the propenylamine structure.
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Claisen-Schmidt Condensation: : Another synthetic route involves the Claisen-Schmidt condensation of 4-ethoxyacetophenone with a suitable amine. This reaction is catalyzed by a base and proceeds under mild heating to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction of the compound can lead to the formation of saturated amines. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for this transformation.
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Substitution: : The ethoxy group on the phenyl ring can participate in nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-ethoxyphenyl)prop-2-en-1-amine serves as a building block for more complex molecules
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used as a probe to investigate the activity of specific enzymes or as a ligand in receptor studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)prop-2-en-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Fluorophenyl)prop-2-en-1-amine: Contains a fluorine atom on the phenyl ring.
3-(4-Chlorophenyl)prop-2-en-1-amine: Features a chlorine atom on the phenyl ring.
Uniqueness
3-(4-Ethoxyphenyl)prop-2-en-1-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can affect its solubility, binding affinity, and overall chemical behavior, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCYSGZCRCQHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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